N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core and a carboxamide substituent. Its structure includes:
- A 4-chlorophenyl group attached to the carboxamide nitrogen.
- A 3-[(3,4-dichlorophenyl)methoxy] substituent on the thieno[2,3-b]pyridine ring.
Its synthesis likely follows protocols similar to related compounds (e.g., Procedure F in –4), involving condensation of substituted acetamides with thienopyridine precursors under basic conditions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-13-4-6-14(7-5-13)26-20(27)19-18(15-2-1-9-25-21(15)29-19)28-11-12-3-8-16(23)17(24)10-12/h1-10H,11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYJOHVONTWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene carboxylic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.
Chlorination: The chlorinated phenyl groups are introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid and an amine, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, potentially converting them to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., sodium methoxide for methoxylation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the carboxamide group could produce an amine.
Scientific Research Applications
Biological Activities
The thieno[2,3-b]pyridine scaffold, to which this compound belongs, has been associated with a wide range of biological activities. These include:
- Antitumor Activity : Compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) . The ability of thieno[2,3-b]pyridines to inhibit cell proliferation and induce apoptosis makes them candidates for further development as anticancer agents.
- Anti-inflammatory Properties : Research indicates that thieno[2,3-b]pyridines can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
- Antimicrobial Effects : The compound has demonstrated activity against several pathogens, suggesting its utility in treating infectious diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide. SAR studies have shown that modifications to the thieno[2,3-b]pyridine core and the substitution pattern on the phenyl rings significantly influence biological activity.
Table 1: Summary of Structural Modifications and Biological Activities
Case Studies and Research Findings
Several studies have documented the efficacy of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of thieno[2,3-b]pyridines against various cancer cell lines. The results indicated that certain substitutions led to increased cytotoxicity against MCF-7 cells with IC50 values lower than 10 μM .
- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of thieno[2,3-b]pyridines. It was found that these compounds inhibited the production of pro-inflammatory cytokines in vitro and reduced inflammation in animal models .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key structural variations among analogues include:
- Substituents on the carboxamide group : Chlorophenyl, fluorophenyl, or methylphenyl groups.
- Substituents on the thienopyridine ring: Methoxy, amino, cyano, or trifluoromethyl groups.
2.3 Physical Properties
Notes:
- The target compound’s methoxy group may enhance solubility compared to amino/cyano analogues .
2.5 Key Research Findings
Substituent Effects :
- Chlorophenyl groups improve thermal stability (melting points >250°C in chlorinated analogues) .
- Methoxy groups (as in the target compound) may reduce steric hindrance compared to bulkier substituents like tosyl .
Crystal Structure Insights: The dihedral angle between the thienopyridine ring and aryl groups is <5° in most analogues, promoting planarity and π-π stacking .
Biological Activity
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide, also known by its CAS number 338756-88-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
The molecular formula of this compound is C21H13Cl3N2O2S, with a molecular weight of 463.76 g/mol. The compound features a thieno[2,3-b]pyridine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H13Cl3N2O2S |
| Molecular Weight | 463.76 g/mol |
| CAS Number | 338756-88-0 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of compounds similar to this compound. For instance, derivatives containing similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In one study, several derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating significant anti-inflammatory potential .
Antimicrobial Activity
The compound's thieno-pyridine structure has been associated with various antimicrobial activities. Research indicates that related compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Inhibition assays revealed that these compounds can effectively disrupt bacterial growth .
Anticancer Potential
There is growing interest in the anticancer properties of thieno[2,3-b]pyridine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives. Modifications at various positions on the thieno-pyridine scaffold can significantly influence activity. For example, substituents like chlorophenyl groups enhance potency against specific targets due to increased lipophilicity and electronic effects .
Case Studies
- Anti-inflammatory Studies : A recent investigation into thieno-pyridine derivatives assessed their ability to suppress COX enzyme activity. The most potent compounds showed significant reductions in PGE2 production, underscoring their therapeutic potential in treating inflammatory diseases .
- Antimicrobial Screening : In a comprehensive study evaluating a series of synthesized thieno-pyridine analogs, several compounds were tested against multiple bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with functionalization of the thieno[2,3-b]pyridine core followed by coupling with chlorophenyl groups. Optimization can employ Design of Experiments (DOE) to minimize trial-and-error, focusing on variables like solvent polarity, temperature, and catalyst loading. For example, X-ray crystallography data (e.g., reaction intermediates) can guide adjustments in stereochemical control . DOE principles, as applied in chemical engineering (e.g., fractional factorial designs), help identify critical parameters for yield improvement .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound's structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving bond lengths (mean C–C = 0.004 Å) and torsion angles . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- FT-IR : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., varying halogen positions on the phenyl rings or modifying the methoxy linker). In vitro assays (e.g., antimicrobial or anti-inflammatory testing) should follow standardized protocols (e.g., MIC assays for antimicrobial activity). Computational pre-screening (e.g., docking to cyclooxygenase for anti-inflammatory potential) can prioritize analogs for synthesis. Prior work on analogous thienopyridines showing antiviral activity against specific targets (e.g., HIV protease) provides a template for assay selection .
Q. What computational approaches are recommended for predicting binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding modes to targets (e.g., kinase enzymes). Focus on key interactions like halogen bonding with 3,4-dichlorophenyl groups.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent).
- Quantum Mechanical (QM) Calculations : Evaluate electronic effects of substituents on binding energy. ICReDD’s reaction path search methods, integrating quantum chemistry and informatics, exemplify advanced computational workflows .
Q. How should researchers address discrepancies in reported biological activities of thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Contradictions may arise from variations in experimental models (e.g., cell lines vs. in vivo assays) or compound purity. Resolve via:
- Meta-Analysis : Cross-reference studies using standardized metrics (e.g., IC values normalized to controls).
- Comparative Bioassays : Re-test the compound alongside reference standards under identical conditions.
- Purity Validation : Use HPLC (≥98% purity) and SC-XRD to exclude structural impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
